molecular formula C19H16N2O2 B10986873 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone

Cat. No.: B10986873
M. Wt: 304.3 g/mol
InChI Key: CGMQQPGYVFLQDD-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone is a complex organic compound that belongs to the class of isoquinolines and quinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone typically involves multi-step organic reactions. One possible route could involve the condensation of a 3,4-dihydroisoquinoline derivative with a 4-hydroxyquinoline derivative under specific conditions such as the presence of a base or acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: Various substitution reactions can occur, especially at the quinoline and isoquinoline rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, it might exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects.

Industry

Industrially, it could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone would depend on its specific biological activity. It might interact with various molecular targets such as enzymes, receptors, or DNA, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Isoquinoline derivatives
  • Quinoline derivatives
  • Benzylisoquinoline alkaloids

Uniqueness

What sets 3,4-dihydroisoquinolin-2(1H)-yl(4-hydroxyquinolin-3-yl)methanone apart is its unique combination of isoquinoline and quinoline moieties, which could confer unique biological activities and chemical properties.

Properties

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-quinolin-4-one

InChI

InChI=1S/C19H16N2O2/c22-18-15-7-3-4-8-17(15)20-11-16(18)19(23)21-10-9-13-5-1-2-6-14(13)12-21/h1-8,11H,9-10,12H2,(H,20,22)

InChI Key

CGMQQPGYVFLQDD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CNC4=CC=CC=C4C3=O

Origin of Product

United States

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